molecular formula C10H10N2O3S B11869558 Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11869558
M. Wt: 238.27 g/mol
InChI Key: KTPJELSDQKQRRV-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate typically involves the condensation of appropriate thieno and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the thieno or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing inflammation or neurodegeneration .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
  • Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
  • Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Uniqueness

Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

ethyl 2-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C10H10N2O3S/c1-3-15-10(14)6-4-16-9-7(6)8(13)11-5(2)12-9/h4H,3H2,1-2H3,(H,11,12,13)

InChI Key

KTPJELSDQKQRRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C(=O)NC(=N2)C

Origin of Product

United States

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